molecular formula C10H8BrNO B13458778 (4-Bromoquinolin-7-yl)methanol

(4-Bromoquinolin-7-yl)methanol

Cat. No.: B13458778
M. Wt: 238.08 g/mol
InChI Key: MFWFFJYKWZPXGU-UHFFFAOYSA-N
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Description

(4-Bromoquinolin-7-yl)methanol is a brominated quinoline derivative with a hydroxymethyl (-CH$2$OH) substituent at the 7-position of the quinoline ring and a bromine atom at the 4-position. Its molecular formula is C${10}$H$_8$BrNO, with a molecular weight of 238.08 g/mol. The quinoline scaffold, a bicyclic aromatic system containing a benzene ring fused to a pyridine ring, confers unique electronic and steric properties. The bromine atom enhances electrophilic substitution reactivity, while the hydroxymethyl group enables hydrogen bonding and participation in condensation or esterification reactions . This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for heterocyclic compounds or bioactive molecules.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

(4-bromoquinolin-7-yl)methanol

InChI

InChI=1S/C10H8BrNO/c11-9-3-4-12-10-5-7(6-13)1-2-8(9)10/h1-5,13H,6H2

InChI Key

MFWFFJYKWZPXGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1CO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromoquinolin-7-yl)methanol typically involves the bromination of quinoline derivatives followed by hydroxymethylation. One common method includes the use of N-bromosuccinimide (NBS) for bromination and subsequent hydroxymethylation using formaldehyde in the presence of a base .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and hydroxymethylation reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Bromoquinolin-7-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Bromoquinolin-7-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-Bromoquinolin-7-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

(4-Bromophenyl)methanol

Molecular Formula : C$7$H$7$BrO
Molecular Weight : 187.04 g/mol
Structure : A benzene ring with a bromine atom at the 4-position and a hydroxymethyl group (-CH$_2$OH) at the 1-position .

Property (4-Bromoquinolin-7-yl)methanol (4-Bromophenyl)methanol
Aromatic System Quinoline (benzene + pyridine) Benzene
Polarity Higher (due to N-heteroatom) Moderate
Reactivity Electrophilic substitution at C4; nucleophilic reactions via -CH$_2$OH Electrophilic substitution at C4; esterification via -CH$_2$OH
Applications Pharmaceutical intermediates Solvent, organic synthesis intermediate

Key Differences :

  • The quinoline nitrogen in this compound increases polarity and enables coordination with metals or participation in acid-base reactions, unlike the purely hydrocarbon-based (4-Bromophenyl)methanol.
  • The pyridine ring in quinoline derivatives can stabilize charge-separated intermediates, enhancing reactivity in cross-coupling reactions .

7-Chloroquinoline Derivatives

Example: 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline Structure: A quinoline ring with a chlorine atom at the 7-position and a pyrrolidine substituent at the 4-position .

Property This compound 7-Chloroquinoline Derivatives
Substituent -CH$_2$OH at C7, Br at C4 Varied (e.g., amines, halides)
Bioactivity Underexplored Antimalarial, antimicrobial
Synthetic Utility Hydroxymethyl enables functionalization Amine groups facilitate drug design

Key Differences :

  • The hydroxymethyl group in this compound offers a versatile handle for derivatization (e.g., oxidation to carboxylic acids or formation of esters), whereas 7-chloroquinoline derivatives often rely on halogen displacement for further modifications .

4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid Derivatives

Example: 3-(4-Bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one Structure: Cyclohexenone ring fused with bromophenyl and acetyl groups, synthesized via Michael addition in methanol .

Property This compound Cyclohexenone Derivatives
Core Structure Aromatic quinoline Non-aromatic cyclohexenone
Reactivity Aromatic electrophilic substitution Conjugate addition, cyclization
Applications Heterocyclic precursor Key intermediates for fused rings

Key Differences :

  • The quinoline system’s aromaticity favors planar transition states in reactions, while cyclohexenone derivatives undergo ring-opening or ketone-based transformations .

Research Findings and Trends

  • Synthetic Pathways: this compound’s hydroxymethyl group is strategically positioned for nucleophilic reactions, contrasting with halogenated quinolines that require harsh conditions for substitution .
  • Hydrogen Bonding: The -CH$_2$OH group enhances solubility in polar solvents and stabilizes crystal packing via intermolecular H-bonds, similar to observations in chromenone derivatives .
  • Toxicity Considerations: While methanol itself is highly toxic (LD$_{50}$ ~ 5 g/kg in rats), its integration into larger aromatic systems like this compound likely reduces volatility and absorption risks .

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